molecular formula C14H9ClF3NO2 B14634219 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid CAS No. 55098-69-6

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid

Cat. No.: B14634219
CAS No.: 55098-69-6
M. Wt: 315.67 g/mol
InChI Key: FZUCJJPJUXHZHS-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is a high-purity organic compound designed for research and development applications. Its molecular structure, featuring both a chloro and a trifluoromethyl (CF3) group on the anilino ring, makes it a valuable intermediate in exploratory chemistry. The inclusion of the trifluoromethyl group is a prominent strategy in modern drug design. This group can significantly influence a molecule's properties by enhancing its metabolic stability, membrane permeability, and overall binding affinity to biological targets due to its high electronegativity and lipophilicity . Furthermore, the chlorine atom is a classic and vital component in medicinal chemistry, found in more than 250 FDA-approved drugs. It is often used to fine-tune a molecule's electronic properties and three-dimensional shape, which can be critical for its biological activity . This combination of functional groups suggests potential utility for 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid as a key building block in organic synthesis. Researchers can leverage this compound in the development of novel molecules for pharmaceutical research, particularly in the synthesis of potential bioactive agents, and in agrochemical discovery for creating new crop protection products . Structurally related compounds, such as Flufenamic Acid, have documented applications as ion channel modulators in research settings, highlighting the potential of this chemical class in probing biological systems . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

55098-69-6

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-12-4-2-1-3-9(12)13(20)21/h1-7,19H,(H,20,21)

InChI Key

FZUCJJPJUXHZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of Chlorotrifluoromethylbenzene Derivatives

The synthesis of 4-chloro-3-(trifluoromethyl)aniline, a critical intermediate, begins with nitration of o-chlorotrifluoromethylbenzene. Traditional methods employ mixed nitric/sulfuric acid systems, but recent advancements favor acetic anhydride-concentrated nitric acid mixtures. This system generates acetyl nitrate in situ, enabling nitration at lower temperatures (10–15°C) and reducing poly-nitration byproducts. For example, a 1:2.5:0.7 mass ratio of o-chlorotrifluoromethylbenzene:acetic anhydride:68% HNO₃ achieves 98% mono-nitration efficiency.

Iron-Free Reduction of Nitro Intermediates

Subsequent reduction of 4-nitro-2-trifluoromethylchlorobenzene to the aniline derivative avoids traditional iron powder methods. Source demonstrates a FeCl₃·6H₂O/activated carbon/hydrazine hydrate system in ethanol, achieving 85–90% yield. This approach eliminates iron sludge waste and mitigates hydrogen gas hazards. Key parameters include:

Parameter Optimal Range Impact on Yield
FeCl₃·6H₂O loading 6–8 wt% of substrate Maximizes electron transfer
Hydrazine concentration 80% aqueous solution Prevents over-reduction
Reaction temperature Ethanol reflux (78°C) Balances kinetics and safety

Post-reduction purification via 1,2-dichloroethane extraction yields 4-chloro-3-(trifluoromethyl)aniline with ≤0.5% residual nitro compounds.

Coupling Strategies for Anilino-Benzoic Acid Formation

Ullmann-Type Coupling with Halogenated Benzoic Acids

The target compound’s anilino linkage suggests coupling 4-chloro-3-(trifluoromethyl)aniline with 2-iodobenzoic acid. Copper catalysts (e.g., CuI, 10 mol%) in DMF at 110°C facilitate this reaction. A study analog from using phenoxy-benzoic acid formation achieved 78% yield under similar conditions, suggesting comparable efficacy for anilino derivatives. Critical factors include:

  • Base selection : K₃PO₄ outperforms K₂CO₃ in deprotonating the benzoic acid without saponification.
  • Protection strategy : Methyl ester protection of the carboxylic acid prevents side reactions, with subsequent hydrolysis using 6M HCl (reflux, 4h).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers a modern alternative. Using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 100°C, 2-bromobenzoic acid couples with the aniline intermediate. Source’s triphosgene-mediated isocyanate synthesis indirectly supports this pathway, as both employ aromatic amine nucleophiles. Typical yields range 65–75%, with purity >98% after recrystallization from ethanol/water.

Carboxylic Acid Functionalization and Purification

Direct Carboxylation of Pre-coupled Intermediates

An alternative route carboxylates 2-[4-chloro-3-(trifluoromethyl)anilino]benzaldehyde via oxidation. KMnO₄ in basic conditions (2M NaOH, 80°C) achieves >90% conversion, though over-oxidation to CO₂ necessitates careful stoichiometry.

Crystallization and Chromatographic Purification

Final purification leverages the carboxylic acid’s pH-dependent solubility. Acidifying to pH 2–3 precipitates the product, which is then recrystallized from ethyl acetate/hexane (1:3). Source reports 99.8% purity using analogous steps for phenoxy-benzoic acid. For persistent impurities, silica gel chromatography with CH₂Cl₂:MeOH (95:5) eluent proves effective.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

Method Yield (%) Purity (%) Key Advantage Limitation
Ullmann Coupling 78 98.5 Mild conditions Iodide starting material cost
Buchwald-Hartwig 72 99.2 Broad substrate scope Palladium catalyst expense
Nitration/Reduction 85 99.8 Scalable iron-free reduction Multi-step synthesis

Source’s emphasis on FeCl₃·6H₂O systems aligns with the industry’s shift toward sustainable metal catalysis, while’s acidification protocols inform isolation strategies.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chloro-substituted aniline moiety contribute to its reactivity and binding affinity with various biological molecules. These interactions can influence enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Flufenamic Acid (2-[3-(Trifluoromethyl)anilino]benzoic Acid)

  • Structural Differences: Flufenamic acid has a single 3-(trifluoromethyl) substituent on the anilino ring, whereas the target compound includes an additional 4-chloro group.
  • Polymorphism: Flufenamic acid exhibits solvatomorphism, with a methanol-solvated form (FAM) showing distinct crystal packing compared to the commercial form. The 4-chloro group in the target compound may reduce solvatomorphic flexibility due to steric and electronic effects .
  • Pharmacological Relevance : Flufenamic acid is used as an anti-inflammatory agent, suggesting that the target compound’s structural modifications could modulate similar biological pathways.

4-(3-Chloroanilino)benzoic Acid

  • Structural Differences: The anilino group here has a 3-chloro substituent instead of 4-chloro-3-trifluoromethyl.
  • Crystal Packing : Forms acid–acid dimers via O–H⋯O hydrogen bonds, creating a planar arrangement. The absence of a trifluoromethyl group in this compound likely reduces steric hindrance, facilitating dimerization .

2-Amino-4-chlorobenzoic Acid

  • Structural Differences: Replaces the anilino group with an amino substituent at the 2-position and a chlorine at the 4-position.
  • Hydrogen Bonding: Forms intramolecular N–H⋯O and intermolecular O–H⋯O bonds, leading to centrosymmetric dimers. The amino group’s electron-donating nature contrasts with the electron-withdrawing trifluoromethyl group in the target compound, affecting acidity and reactivity .

Shp2 Inhibitors (Compounds 10q and 10r from )

  • Structural Differences : These compounds feature sulfamoyl and indolinyl groups attached to the benzoic acid core, making them more complex than the target compound.
  • Biological Activity : Both act as Shp2 inhibitors, suggesting that the benzoic acid scaffold is compatible with enzyme targeting. The target compound’s simpler structure may offer advantages in synthetic accessibility or pharmacokinetics .

4-Amino-2/3-chlorobenzoic Acids

  • Structural Differences: Amino groups at the 4-position with chlorine at 2- or 3-positions.
  • Physical Properties : Higher melting points (210–215°C) compared to typical benzoic acid derivatives, likely due to strong hydrogen bonding. The target compound’s melting point may differ significantly due to trifluoromethyl-induced steric effects .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
2-[4-Cl-3-(CF₃)anilino]benzoic acid 4-Cl, 3-CF₃ 319.70 Not reported High acidity, steric hindrance
Flufenamic acid 3-CF₃ 281.23 Not reported Polymorphism, anti-inflammatory
4-(3-Cl-anilino)benzoic acid 3-Cl 247.68 Not reported Acid–acid dimers
2-Amino-4-Cl-benzoic acid 2-NH₂, 4-Cl 171.57 119 Centrosymmetric dimers
4-Amino-2-Cl-benzoic acid 4-NH₂, 2-Cl 171.57 210–215 High melting point

Table 2: Pharmacological and Crystallographic Comparisons

Compound Biological Activity Crystal Packing Feature Reference
2-[4-Cl-3-(CF₃)anilino]benzoic acid Potential anti-inflammatory Likely disrupted dimerization
Flufenamic acid Anti-inflammatory Solvatomorphism in methanol
2-Amino-4-Cl-benzoic acid Analgesic, antibacterial O–H⋯O hydrogen-bonded dimers
Shp2 Inhibitors (10q, 10r) Enzyme inhibition Complex sulfamoyl/indolinyl motifs

Key Findings and Implications

  • Electronic Effects : The 4-chloro and 3-trifluoromethyl groups in the target compound enhance acidity compared to analogs with fewer electron-withdrawing groups.
  • Crystallinity : Steric hindrance from the trifluoromethyl group may reduce dimerization efficiency, impacting solubility and formulation.

Biological Activity

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid, also known as 4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid , has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antibacterial, and anticholinesterase properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H9ClF3NO2
  • Molecular Weight : 323.67 g/mol

The presence of the chloro and trifluoromethyl groups significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid exhibits potent anticancer effects. The compound's efficacy was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
MCF-722.54
A5495.08
HCT1166.48

The compound showed significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin.

A mechanistic study indicated that 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid induces apoptosis in cancer cells via caspase activation and modulation of the TNF-α pathway. The compound increased caspase-3 levels by 7.80-fold, leading to a notable reduction in tumor necrosis factor-alpha (TNF-α) levels, which is critical in cancer progression .

Antibacterial Activity

The antibacterial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria. It displayed promising activity, particularly against Staphylococcus aureus.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC Value (µg/mL)Reference
Staphylococcus aureus3.2 - 5.7
Escherichia coli8.9

The MIC values indicate that the compound is effective against antibiotic-resistant strains, making it a potential candidate for further development in treating bacterial infections.

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the trifluoromethyl group enhances the antibacterial potency of the compound by increasing lipophilicity and improving membrane permeability . This suggests that modifications to the molecular structure can further optimize its efficacy.

Anticholinesterase Activity

In addition to its anticancer and antibacterial properties, 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid has shown potential as an anticholinesterase agent, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

Table 3: Anticholinesterase Activity Data

CompoundIC50 Value (µM)Reference
Donepezil13.62
2-[4-Chloro...]Comparable

The compound's ability to inhibit acetylcholinesterase (AChE) indicates its potential use in cognitive enhancement therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid?

  • Methodological Answer: A common approach involves coupling reactions between substituted anilines and benzoic acid derivatives. For example, chlorination of precursor molecules using FeCl₃ as a catalyst under controlled temperature (70–90°C) can introduce chloro groups, while trifluoromethyl groups may be incorporated via nucleophilic substitution or cross-coupling reactions. Ensure inert atmospheric conditions to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns to confirm the molecular formula and substituent positions .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic proton environments and confirms trifluoromethyl group integration. Use deuterated solvents (e.g., DMSO-d₆) to enhance signal resolution .
  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. How can researchers optimize reaction yields to minimize byproducts?

  • Methodological Answer: Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust stoichiometry (e.g., 1.2:1 molar ratio of aniline to benzoic acid derivative) and use slow solvent evaporation to favor crystallization of the pure product over impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

  • Methodological Answer: X-ray diffraction provides empirical bond lengths and angles, which can validate or refine density functional theory (DFT)-optimized geometries. For instance, intramolecular N–H···O hydrogen bonds (2.02 Å) and planar molecular arrangements observed in crystallography may correct deviations in gas-phase computational models .

Q. What strategies address challenges in synthesizing Schiff base derivatives of this compound?

  • Methodological Answer: Failed Schiff base formation (e.g., with salicylaldehyde) may result from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Mitigate this by using milder conditions (e.g., room temperature, ethanol solvent) or activating the carbonyl group with Lewis acids like ZnCl₂ .

Q. How can hydrogen-bonding patterns inform the design of co-crystals for enhanced bioavailability?

  • Methodological Answer: Analyze crystal packing motifs (e.g., centrosymmetric dimers linked via O–H···O bonds) to identify potential co-formers (e.g., nicotinamide) that mimic these interactions. Use Mercury software to visualize void spaces and predict co-crystal stability .

Q. How do structural modifications influence bioactivity in pharmacological studies?

  • Methodological Answer: Compare the compound’s activity to analogs like quinazolinones, which share similar hydrogen-bonding motifs. Conduct receptor docking studies to evaluate interactions with targets (e.g., prolyl hydroxylase), and use SAR (structure-activity relationship) models to prioritize substituent modifications (e.g., replacing chloro with methoxy groups) .

Q. What analytical workflows resolve discrepancies in purity assessments between HPLC and melting point data?

  • Methodological Answer: Cross-validate results using differential scanning calorimetry (DSC) to detect polymorphic impurities. For example, a sharp DSC peak at 210–215°C confirms purity, while broadened peaks indicate contamination. Combine with LC-MS to identify non-UV-active impurities .

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